N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a sulfanylphenyl and a dimethylsulfamoyl group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-mercaptophenylamine with 2-bromoethyl cyanide to form the 2-[(2-cyanoethyl)sulfanyl]phenylamine intermediate. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The cyano group can also interact with nucleophiles, leading to the formation of stable adducts. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(methylsulfamoyl)benzamide
- **N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(ethylsulfamoyl)benzamide
Uniqueness
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the cyanoethyl and dimethylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)18(22)20-16-6-3-4-7-17(16)25-13-5-12-19/h3-4,6-11H,5,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORFNSPYGYBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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